![molecular formula C7H12ClNO2S B2991249 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride CAS No. 2137143-70-3](/img/structure/B2991249.png)

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

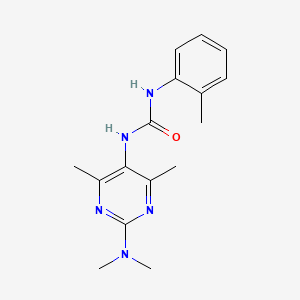

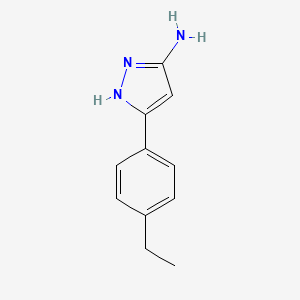

“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS. It has an average mass of 209.694 Da and a monoisotopic mass of 209.027725 Da . It has two defined stereocentres .

Molecular Structure Analysis

The molecular structure of “(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is defined by its molecular formula CHClNOS . It has two defined stereocentres .Physical And Chemical Properties Analysis

“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” has a molecular weight of 209.7 .Applications De Recherche Scientifique

Heterocyclic Sulfonyl Compounds Synthesis

- Selective Synthesis Methods : A study by Tucker, Chenard, & Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides. This method aids in the development of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides.

Molecular Structure and Computational Studies

- X-Ray Crystal Structure : A research by Shen et al. (2014) discusses the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives, where related sulfonyl products were obtained, offering insights into molecular structure through X-ray diffraction and computational studies.

Novel Catalytic Applications

- Ionic Liquid as a Catalyst : Studies by Khazaei et al. (2013) and Moosavi‐Zare et al. (2013) reveal the use of sulfonic acid functionalized pyridinium chloride as a highly efficient and reusable catalyst in organic synthesis, particularly in the preparation of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones.

Anticancer Activity and Molecular Docking

- Sulfonylcycloureas as Anticancer Agents : Research by Guerfi et al. (2021) focuses on the synthesis of novel sulfonylcycloureas derivatives, their characterization, and the investigation of their potential anticancer activity through molecular docking studies.

Photocatalysis in Organic Synthesis

- Photocatalysts for Alkene Sulfonylation : Pagire, Kumagai, & Shibasaki (2020) demonstrate the use of photocatalysts for the alkene sulfonylation process. This method forges C-S and C-C bonds efficiently and is applicable in the field of photoelectronic materials and medicinal chemistry.

Synthesis of New Heterocyclic Compounds

- Antimicrobial Heterocycles : A study by El‐Emary et al. (2002) investigates the synthesis of new heterocyclic compounds based on sulfonamido pyrazole, highlighting their potential antimicrobial activity.

Novel Sulfonamide Derivatives

- Carbonic Anhydrase Inhibitors : Scozzafava et al. (2000) report the synthesis of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, showing strong affinities toward carbonic anhydrase isozymes and potential as intraocular pressure-lowering agents.

Ruthenium-Catalyzed Meta Sulfonation

- Regioselective Sulfonation : Saidi et al. (2011) discuss a ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.

Propriétés

IUPAC Name |

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDBKOSVJIPTSV-KNVOCYPGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)

![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)

![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)